molecular formula C9H12N3Na3O10P2 B12421865 2'-Deoxycytidine-5'-diphosphate (trisodium)

2'-Deoxycytidine-5'-diphosphate (trisodium)

Cat. No.: B12421865
M. Wt: 453.12 g/mol
InChI Key: SXMDNHAPEVRFNF-MILVPLDLSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxycytidine-5’-diphosphate (trisodium) is typically synthesized through the reaction of deoxycytidine with trisodium phosphate. The process involves dissolving deoxycytidine in water to form a solution, followed by the addition of trisodium phosphate at room temperature. The reaction mixture is then stirred for several hours, resulting in the formation of 2’-deoxycytidine-5’-diphosphate (trisodium) as a white crystalline powder .

Industrial Production Methods

The industrial production of 2’-Deoxycytidine-5’-diphosphate (trisodium) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration and crystallization processes to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-5’-diphosphate (trisodium) undergoes various chemical reactions, including:

    Phosphorylation: It can be phosphorylated to form 2’-deoxycytidine-5’-triphosphate.

    Hydrolysis: It can be hydrolyzed to form deoxycytidine and inorganic phosphate.

Common Reagents and Conditions

    Phosphorylation: This reaction typically requires nucleoside diphosphate kinase and ATP as a phosphate donor.

    Hydrolysis: This reaction can occur under acidic or enzymatic conditions.

Major Products

Mechanism of Action

2’-Deoxycytidine-5’-diphosphate (trisodium) exerts its effects by serving as a substrate for nucleoside diphosphate kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to 2’-deoxycytidine-5’-diphosphate, forming 2’-deoxycytidine-5’-triphosphate. This triphosphate is then incorporated into DNA during replication and repair processes . The molecular targets involved in this pathway include DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine-5’-triphosphate (disodium): This compound is similar in structure but contains an additional phosphate group.

    Cytidine-5’-diphosphate (trisodium): This compound is similar but contains a ribose sugar instead of deoxyribose.

Uniqueness

2’-Deoxycytidine-5’-diphosphate (trisodium) is unique due to its specific role in DNA biosynthesis and reverse transcription. Its ability to be phosphorylated to form 2’-deoxycytidine-5’-triphosphate makes it a critical component in genetic research and medical studies .

Properties

Molecular Formula

C9H12N3Na3O10P2

Molecular Weight

453.12 g/mol

IUPAC Name

trisodium;[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphate

InChI

InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1

InChI Key

SXMDNHAPEVRFNF-MILVPLDLSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N=C2[O-])COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=N)N=C2[O-])COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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